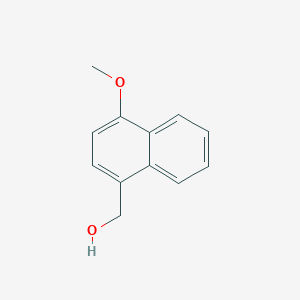

4-Methoxy-1-naphthalenemethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-methoxynaphthalen-1-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-14-12-7-6-9(8-13)10-4-2-3-5-11(10)12/h2-7,13H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBXSDYNXURBEQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40358496 | |

| Record name | 4-Methoxy-1-naphthalenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16820-54-5 | |

| Record name | 4-Methoxy-1-naphthalenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-methoxynaphthalen-1-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxy-1-naphthalenemethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 4-Methoxy-1-naphthalenemethanol (CAS No. 16820-54-5). Due to the limited availability of extensive experimental data in peer-reviewed literature, this document combines available data from chemical suppliers with standardized, general experimental protocols for the determination of key physicochemical parameters. This guide is intended to serve as a foundational resource for researchers and professionals working with this compound.

Core Physicochemical Properties

The fundamental identifiers and physical properties of this compound are summarized below. It is important to note the scarcity of publicly available, experimentally determined data for several key parameters.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂O₂ | Santa Cruz Biotechnology[1] |

| Molecular Weight | 188.22 g/mol | Santa Cruz Biotechnology[1] |

| CAS Number | 16820-54-5 | Sigma-Aldrich |

| Synonyms | 1-(Hydroxymethyl)-4-methoxynaphthalene | Sigma-Aldrich |

| Appearance | White to Light yellow to Light orange powder to crystal | TCI Chemicals |

| Melting Point | 75.0 - 80.0 °C | TCI Chemicals |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available | |

| logP | Data not available |

Experimental Protocols for Physicochemical Characterization

The following sections detail standardized experimental methodologies for determining the core physicochemical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting range is typically narrow.

Methodology: Capillary Method [2]

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm. The tube is tapped gently to ensure dense packing.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube) alongside a calibrated thermometer.

-

Heating: The sample is heated at a steady, slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.

-

Purity Assessment: A broad melting range (greater than 2 °C) may indicate the presence of impurities.

Boiling Point Determination

For solid compounds, the boiling point is determined at reduced pressure to prevent decomposition at high temperatures.

Methodology: Micro-Boiling Point Determination (Thiele Tube) [3][4][5]

-

Sample Preparation: A small amount of this compound is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the sample.

-

Apparatus Setup: The fusion tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The Thiele tube is heated gently and uniformly. As the temperature rises, air trapped in the capillary tube will be expelled, forming a slow stream of bubbles.

-

Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, heating is stopped.

-

Measurement: The liquid in the Thiele tube is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn back into the capillary tube. The atmospheric pressure should also be recorded.

Solubility Determination

Solubility provides insights into the polarity and potential solvent systems for a compound.

Methodology: Qualitative Solubility Testing [6][7]

-

Sample Preparation: A small, measured amount of this compound (e.g., 25 mg) is placed into a series of test tubes.

-

Solvent Addition: A measured volume of a specific solvent (e.g., 0.75 mL) is added to each test tube in portions. The series of solvents should include water, 5% HCl(aq), 5% NaOH(aq), 5% NaHCO₃(aq), and an organic solvent like diethyl ether or ethanol.

-

Observation: After each addition of solvent, the test tube is vigorously agitated. The compound is classified as soluble if it completely dissolves. Observations are made at room temperature and, if necessary, with gentle heating.

-

Interpretation:

-

Solubility in water suggests the presence of polar functional groups.

-

Solubility in 5% NaOH or 5% NaHCO₃ indicates an acidic functional group.

-

Solubility in 5% HCl suggests a basic functional group (e.g., an amine).

-

Solubility in organic solvents and insolubility in water indicates a non-polar nature.

-

pKa Determination

The acid dissociation constant (pKa) quantifies the acidity of a compound. For an alcohol like this compound, this would relate to the acidity of the hydroxyl proton.

Methodology: Potentiometric Titration [8][9]

-

Sample Preparation: A precise weight of this compound is dissolved in a suitable solvent mixture, often an alcohol-water co-solvent.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

logP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, a critical parameter in drug development for predicting absorption and distribution.

Methodology: Shake-Flask Method [10]

-

System Preparation: Equal volumes of n-octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4) are saturated with each other by vigorous mixing, followed by separation.

-

Compound Distribution: A known amount of this compound is dissolved in one of the phases (typically n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached. The funnel is then allowed to stand undisturbed for the layers to fully separate.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Visualized Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a solid organic compound like this compound.

Caption: Logical workflow for the physicochemical characterization of a novel solid organic compound.

References

- 1. scbt.com [scbt.com]

- 2. almaaqal.edu.iq [almaaqal.edu.iq]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. byjus.com [byjus.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. acdlabs.com [acdlabs.com]

4-Methoxy-1-naphthalenemethanol CAS number and structure

CAS Number: 16820-54-5

Structure:

This document provides a technical summary of 4-Methoxy-1-naphthalenemethanol, consolidating available data on its chemical properties, synthesis, and analytical characterization. The information is intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound, also known as 1-(Hydroxymethyl)-4-methoxynaphthalene, is a solid organic compound. Its fundamental properties are summarized below for easy reference.

| Property | Value | Reference |

| CAS Number | 16820-54-5 | [1] |

| Molecular Formula | C₁₂H₁₂O₂ | [1] |

| Molecular Weight | 188.22 g/mol | [1] |

| Appearance | White to light yellow to light orange powder/crystal | |

| Melting Point | 76-77 °C | |

| Purity | >96.0% (GC) |

Synthesis and Characterization

A documented method for the synthesis of this compound involves the reduction of 4-methoxy-1-naphthaldehyde. The resulting product can be further characterized by forming derivatives such as an acetate or a phenylurethane.

Experimental Protocol: Synthesis via Reduction

A detailed experimental protocol for the synthesis of this compound through the reduction of 4-methoxy-1-naphthaldehyde is outlined below. This process also includes the preparation of its acetate and phenylurethane derivatives for further characterization.

Materials and Reagents:

-

4-methoxy-1-naphthaldehyde

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous ether

-

Petroleum ether

-

Acetic anhydride

-

Phenyl isocyanate

-

Apparatus for reflux and distillation

Procedure:

-

Reduction of 4-methoxy-1-naphthaldehyde:

-

Dissolve 4-methoxy-1-naphthaldehyde in anhydrous ether.

-

Carefully add lithium aluminum hydride to the solution in a controlled manner.

-

After the reaction is complete, quench the reaction mixture, typically with water and/or dilute acid.

-

Extract the product with ether.

-

Dry the ethereal solution and evaporate the solvent.

-

Recrystallize the crude this compound from a mixture of ether and petroleum ether to yield the purified product.

-

-

Preparation of the Acetate Derivative:

-

Reflux the synthesized this compound with acetic anhydride.

-

After the reaction, cool the mixture and precipitate the acetate.

-

Recrystallize the acetate from aqueous methanol.

-

-

Preparation of the Phenylurethane Derivative:

-

React this compound with phenyl isocyanate in a suitable solvent.

-

Isolate and purify the resulting phenylurethane.

-

Characterization Data:

| Compound | Melting Point (°C) |

| This compound | 76-77 |

| Acetate Derivative | 63-64 |

| Phenylurethane Derivative | 103-105 |

The identity and purity of the synthesized compound were historically confirmed by elemental analysis.

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 76.58 | 76.22 |

| Hydrogen (H) | 6.43 | 6.35 |

Applications in Organic Synthesis

While specific applications in drug development are not widely documented, the chemical structure of this compound, featuring a primary alcohol and a substituted naphthalene core, suggests its potential as a versatile intermediate in organic synthesis. The hydroxyl group can be a site for various chemical transformations, and the naphthalene moiety provides a scaffold for the construction of more complex molecules.

Biological Activity

Currently, there is limited publicly available information on the specific biological activity, pharmacological properties, or involvement in signaling pathways of this compound. Further research is required to elucidate its potential roles in biological systems.

Safety Information

This compound is classified as causing serious eye damage. Standard laboratory safety precautions, including the use of eye protection, should be observed when handling this compound.

Logical Workflow for Synthesis and Derivatization

The synthesis and subsequent characterization of this compound can be represented by the following logical workflow.

References

Spectral Analysis of 4-Methoxy-1-naphthalenemethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Methoxy-1-naphthalenemethanol (CAS No. 16820-54-5), a key organic compound with applications in various research and development sectors. This document presents in-depth Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition, to support compound identification, characterization, and quality control.

Chemical Structure and Properties

This compound

-

Molecular Formula: C₁₂H₁₂O₂

-

Molecular Weight: 188.22 g/mol

-

Structure:

C10H6-CH₂OH

Spectroscopic Data

The following sections detail the NMR, IR, and MS spectral data for this compound. This data is crucial for confirming the structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Data not available |

Note: Specific ¹H NMR data for this compound was not found in the available resources. The expected spectrum would show signals for the methoxy protons, the methylene protons of the hydroxymethyl group, the hydroxyl proton, and the aromatic protons of the naphthalene ring system.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (ppm) | Assignment |

| Data not available | Data not available |

Note: Specific ¹³C NMR data for this compound was not found in the available resources. The expected spectrum would show distinct signals for the methoxy carbon, the methylene carbon, and the ten unique carbons of the naphthalene ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Interpretation |

| Data not available | Data not available |

Note: Specific IR data for this compound was not found in the available resources. The expected spectrum would exhibit characteristic absorption bands for O-H stretching (from the alcohol), C-H stretching (aromatic and aliphatic), C-O stretching (alcohol and ether), and C=C stretching (aromatic ring).

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.

| m/z | Relative Intensity (%) | Interpretation |

| Data not available | Data not available | Data not available |

Note: Specific MS data for this compound was not found in the available resources. The expected mass spectrum would show a molecular ion peak (M⁺) at m/z = 188, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the hydroxymethyl group, the methoxy group, and fragmentation of the naphthalene ring.

Experimental Protocols

The spectral data presented in this guide are typically acquired using standard analytical instrumentation and methodologies. While specific experimental details for the data cited from the Spectral Database for Organic Compounds (SDBS) are not fully available, general protocols are outlined below.

NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 300-500 MHz for ¹H NMR).

-

Sample Preparation: The sample is typically dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of 5-10 mg/mL.

-

Data Acquisition: Standard pulse sequences are used for both ¹H and ¹³C NMR. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

Infrared Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: Solid samples can be analyzed as a KBr pellet or a Nujol mull. Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The spectrum is typically recorded over the mid-IR range (4000-400 cm⁻¹). A background spectrum is first collected and subtracted from the sample spectrum.

-

Data Processing: The interferogram is Fourier transformed to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction.

-

Ionization Method: Electron Ionization (EI) is a common method for GC-MS, while Electrospray Ionization (ESI) is frequently used for LC-MS.

-

Data Acquisition: The instrument is set to scan over a specific mass range (e.g., m/z 50-500).

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

Data Visualization

The following diagrams illustrate the relationships between the different spectral analyses and the information they provide for the characterization of this compound.

An In-depth Technical Guide to the Synthesis of 4-Methoxy-1-naphthalenemethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for 4-Methoxy-1-naphthalenemethanol, a valuable building block in medicinal chemistry and materials science. The information presented herein is curated for researchers and professionals engaged in drug development and synthetic chemistry, offering a comprehensive resource for the preparation of this key intermediate.

Core Synthesis Pathways

The synthesis of this compound can be effectively achieved through two primary routes, each with distinct advantages and considerations. The most direct and widely applicable method is the reduction of the corresponding aldehyde, 4-Methoxy-1-naphthaldehyde. An alternative, two-step approach involves the initial synthesis of this aldehyde from 1-methoxynaphthalene via the Vilsmeier-Haack reaction, followed by its subsequent reduction. A third, plausible but less detailed pathway, involves a Grignard reaction.

A summary of the key quantitative parameters for the primary synthesis pathways is presented in Table 1. Please note that specific yield and purity data for this compound is not extensively reported in the literature; therefore, the presented values are typical for analogous reactions.

Table 1: Comparison of Synthesis Pathways for this compound

| Parameter | Pathway 1: Reduction of 4-Methoxy-1-naphthaldehyde | Pathway 2: Two-Step Synthesis from 1-Methoxynaphthalene |

| Starting Material | 4-Methoxy-1-naphthaldehyde | 1-Methoxynaphthalene |

| Key Reagents | Sodium borohydride (NaBH₄), Methanol | 1. Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF) 2. Sodium borohydride (NaBH₄), Methanol |

| Typical Overall Yield | >90% (for the reduction step) | 60-80% (overall for two steps) |

| Reaction Conditions | Mild (0 °C to room temperature) | Step 1: 0 °C to 90 °C Step 2: 0 °C to room temperature |

| Key Advantages | High yield, mild conditions, simple workup | Readily available starting material |

| Key Considerations | Availability of the starting aldehyde | Two-step process, handling of POCl₃ |

Pathway 1: Reduction of 4-Methoxy-1-naphthaldehyde

This pathway represents the most straightforward and efficient method for the synthesis of this compound. The reduction of the aldehyde functional group is typically achieved with high selectivity and yield using a mild reducing agent such as sodium borohydride.

Caption: Synthetic pathway for the reduction of 4-methoxy-1-naphthaldehyde.

Experimental Protocol: Reduction of 4-Methoxy-1-naphthaldehyde

Materials:

-

4-Methoxy-1-naphthaldehyde

-

Methanol (reagent grade)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Methoxy-1-naphthaldehyde (1.0 eq) in methanol (10-15 mL per gram of aldehyde). Stir the solution at room temperature until the aldehyde is completely dissolved.

-

Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (1.1-1.5 eq) to the stirred solution in small portions over 15-20 minutes. The addition may be exothermic.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Cool the reaction mixture to 0 °C and slowly add 1 M HCl dropwise to quench the excess sodium borohydride and neutralize the solution to approximately pH 7. Exercise caution as hydrogen gas will be evolved.

-

Work-up and Extraction: Remove the methanol under reduced pressure. To the resulting residue, add deionized water and extract with ethyl acetate (3 x volume of aqueous layer).

-

Washing: Combine the organic extracts and wash sequentially with deionized water and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Pathway 2: Two-Step Synthesis from 1-Methoxynaphthalene

This pathway provides an alternative route to this compound, starting from the more readily available 1-methoxynaphthalene. The first step involves the formylation of the naphthalene ring using the Vilsmeier-Haack reaction to produce 4-Methoxy-1-naphthaldehyde. This intermediate is then reduced in a second step as described in Pathway 1.

Caption: Two-step synthesis of this compound.

Experimental Protocol: Vilsmeier-Haack Formylation of 1-Methoxynaphthalene

Materials:

-

1-Methoxynaphthalene

-

Phosphorus oxychloride (POCl₃)

-

Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Ice

-

Saturated aqueous sodium bicarbonate solution

-

Deionized water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, cool anhydrous DMF (3.0 eq) to 0 °C. Slowly add POCl₃ (1.2 eq) dropwise, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Reaction with Naphthalene: Cool the Vilsmeier reagent back to 0 °C and add a solution of 1-methoxynaphthalene (1.0 eq) in anhydrous DCM dropwise.

-

Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux (around 40-50 °C) and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Stir vigorously until the ice has melted.

-

Neutralization and Extraction: Neutralize the aqueous solution with saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Washing: Combine the organic extracts and wash with deionized water and brine.

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 4-Methoxy-1-naphthaldehyde can be purified by column chromatography on silica gel.

The resulting 4-Methoxy-1-naphthaldehyde can then be reduced to this compound following the protocol described in Pathway 1.

Pathway 3: Grignard Reaction (Plausible Route)

A plausible, though less detailed in the available literature, synthetic route involves the use of a Grignard reagent. This pathway would entail the formation of a Grignard reagent from a halogenated 1-methoxynaphthalene, followed by its reaction with formaldehyde.

4-Methoxy-1-naphthalenemethanol: A Technical Review of Its Known Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-1-naphthalenemethanol, with the CAS number 16820-54-5, is an organic compound characterized by a naphthalene ring substituted with a methoxy and a hydroxymethyl group. While structurally related to naphthalene derivatives that exhibit a wide range of biological activities, a comprehensive review of the scientific literature reveals that this compound itself has not been the subject of extensive biological activity screening. Its primary role in biological research to date has been as a chemical reagent and a standard in enzymatic assays, rather than as a bioactive agent. This technical guide summarizes the current state of knowledge regarding this compound, focusing on its applications in biological studies and noting the absence of established intrinsic biological activities.

Known Applications in Biological Systems

The predominant use of this compound in a biological context is as an internal standard in the fluorometric assay for alcohol dehydrogenase (ADH) isoenzymes, particularly class I and II.[1] In these assays, the corresponding aldehyde, 4-methoxy-1-naphthaldehyde, serves as a fluorogenic substrate. The enzymatic reduction of the aldehyde by ADH produces the fluorescent alcohol, this compound. The fluorescence of this product is then measured to determine the enzyme's activity.

This assay has been employed in various clinical and research settings, including studies on:

-

Cancer: Investigating the activity of ADH isoenzymes in the serum of patients with endometrial cancer, gastric cancer, and renal cell cancer.[2][3][4]

-

Pancreatitis: Assessing ADH activity in patients with acute and chronic pancreatitis.[5]

-

Liver Disease: Measuring ADH and aldehyde dehydrogenase (ALDH) activity in patients with alcoholic fatty liver disease and hepatitis C.[1][6]

It is critical to note that in these studies, this compound is the product of the enzymatic reaction and is used to calibrate the assay; the studies do not investigate the biological effects of administering this compound.

Potential Antimicrobial Association

In a study investigating the chemical composition and antimicrobial properties of the methanol extract of Rhus coriaria (sumac), this compound was identified as one of the constituents.[3][7] The extract demonstrated antibacterial activity against several food-borne pathogens.[3][7] However, the antimicrobial effects were attributed to the extract as a whole, and the specific contribution, if any, of this compound to this activity was not determined. There is currently no direct evidence or quantitative data to support the claim that this compound possesses intrinsic antimicrobial properties.

Absence of Data on Other Biological Activities

A thorough search of the scientific literature did not yield any studies providing quantitative data (e.g., IC50, EC50, binding constants) for anticancer, anti-inflammatory, or specific enzyme inhibitory activities of this compound. A 1956 publication in The Journal of Organic Chemistry titled "Notes - this compound" by Schreiber and Kennedy likely details the synthesis of the compound, a common format for such "notes" in that era, but does not appear to contain biological data.[2][4]

Data Presentation

Due to the lack of quantitative data on the biological activities of this compound, a structured table for easy comparison cannot be provided. The compound's utility is confined to its role as a chemical standard.

Experimental Protocols

Detailed methodologies for biological assays where this compound is used as a standard are available in the cited literature. The fundamental principle of the alcohol dehydrogenase assay is as follows:

General Protocol for Fluorometric Alcohol Dehydrogenase (ADH) Assay:

-

Reaction Mixture Preparation: A buffered solution (e.g., sodium phosphate buffer, pH 7.6) containing NADH and the substrate, 4-methoxy-1-naphthaldehyde, is prepared.

-

Enzyme Addition: The biological sample (e.g., serum) containing ADH is added to the reaction mixture to initiate the enzymatic reduction of the aldehyde.

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

-

Fluorescence Measurement: The fluorescence of the product, this compound, is measured using a spectrofluorometer at the appropriate excitation and emission wavelengths.

-

Standardization: The fluorescence signal is compared to a standard curve generated using known concentrations of this compound to quantify the enzyme activity.

Visualization

As there are no established signaling pathways or specific biological experimental workflows directly involving this compound as an active compound, diagrams illustrating such relationships cannot be generated. The compound's role is passive, as a product and standard in the ADH assay.

Conclusion

References

A Comprehensive Technical Review of 4-Methoxy-1-naphthalenemethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-1-naphthalenemethanol is a naphthalene derivative with potential applications in organic synthesis and medicinal chemistry. This document provides a comprehensive review of its chemical properties, synthesis, and an analysis of the biological activities of structurally related compounds due to the current absence of direct biological data for this compound itself. The primary synthetic route involves the reduction of 4-Methoxy-1-naphthaldehyde. While direct pharmacological data is not available, its precursor is a known fluorogenic substrate for alcohol dehydrogenase, and the related compound, 4-Methoxy-1-naphthol, exhibits notable antibacterial and PXR agonist activities. This guide consolidates available physicochemical data, provides a detailed experimental protocol for its synthesis, and explores the biological context of its molecular analogs to inform future research and development.

Chemical and Physical Properties

This compound, also known as 1-(Hydroxymethyl)-4-methoxynaphthalene, is a solid organic compound. Its fundamental properties are summarized in the table below, compiled from various chemical supplier databases.

| Property | Value | Reference |

| CAS Number | 16820-54-5 | [1] |

| Molecular Formula | C₁₂H₁₂O₂ | [1] |

| Molecular Weight | 188.22 g/mol | [1] |

| Appearance | White to Light yellow to Light orange powder to crystal | |

| Melting Point | 75.0 to 80.0 °C | |

| Purity | >96.0% (GC) | |

| Boiling Point (Predicted) | 456.4±33.0 °C | |

| Density (Predicted) | 1.173±0.06 g/cm³ | |

| pKa (Predicted) | 13.27±0.20 |

Safety Information:

According to supplier safety data, this compound is classified as causing serious eye damage (H318). Precautionary measures include wearing eye and face protection.

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the reduction of its corresponding aldehyde, 4-Methoxy-1-naphthaldehyde.[2] This transformation is a standard procedure in organic chemistry, often employing mild reducing agents.

Synthetic Pathway

The synthesis involves a single-step reduction of the aldehyde functional group to a primary alcohol.

Detailed Experimental Protocol: Reduction of 4-Methoxy-1-naphthaldehyde

The following protocol is based on the well-established procedure for the reduction of naphthaldehydes to their corresponding alcohols and is adapted for the synthesis of this compound.[3]

Materials and Reagents:

-

4-Methoxy-1-naphthaldehyde

-

Sodium Borohydride (NaBH₄)

-

Methanol

-

Ethyl Acetate

-

Hexane

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-Methoxy-1-naphthaldehyde (1.0 equivalent) in methanol.

-

Reduction: Cool the solution in an ice bath to 0-5 °C with continuous stirring. Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, ensuring the temperature is maintained below 10 °C.

-

Reaction Monitoring: After the complete addition of sodium borohydride, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water. Remove the methanol from the mixture under reduced pressure using a rotary evaporator.

-

Extraction: Extract the aqueous residue with ethyl acetate (3 times).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization from a mixture of hexane and ethyl acetate to yield a white crystalline solid.[3]

Experimental Workflow Diagram

Biological Activity and Potential Applications

As of the current literature, there are no published studies specifically detailing the biological activity or pharmacological profile of this compound. However, analysis of its precursor and a structurally similar analog provides valuable insights into its potential biological relevance.

4-Methoxy-1-naphthaldehyde: A Fluorogenic Substrate

The precursor, 4-Methoxy-1-naphthaldehyde, is recognized as a fluorogenic substrate for human alcohol dehydrogenase (ADH).[4] This property is utilized in fluorometric enzymatic assays to determine the activity of class I and II alcohol dehydrogenase isoenzymes.[4]

4-Methoxy-1-naphthol: A Biologically Active Analog

A closely related compound, 4-Methoxy-1-naphthol, has demonstrated significant biological activities. It is important to note that this is a distinct chemical entity (CAS 84-85-5).

-

Antibacterial Activity: 4-Methoxy-1-naphthol is a novel antibacterial agent that targets the WalK/WalR two-component signal transduction system in Gram-positive bacteria.[5] It acts as an inhibitor of the essential WalR response regulator.[5]

-

Human PXR Activator: This compound, also referred to as walrycin A, is an activator of the human Pregnane X Receptor (PXR).[5] PXR is a nuclear receptor that plays a key role in regulating the expression of genes involved in drug and xenobiotic metabolism and transport.

Signaling Pathway of 4-Methoxy-1-naphthol

The antibacterial mechanism of 4-Methoxy-1-naphthol involves the inhibition of the WalK/WalR two-component system, which is essential for cell wall metabolism and viability in many Gram-positive bacteria.

Future Directions and Conclusion

This compound is a readily synthesizable compound with a clear synthetic pathway from its corresponding aldehyde. While its own biological activities remain unexplored, the documented activities of its precursor and the analog 4-Methoxy-1-naphthol suggest that it could be a valuable molecule for further investigation.

Future research should focus on:

-

Direct Biological Screening: Evaluating the cytotoxic, antimicrobial, and receptor-binding activities of this compound.

-

Structure-Activity Relationship (SAR) Studies: Using this compound as a scaffold to synthesize and test new derivatives for enhanced biological activity.

-

Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like potential.

References

- 1. scbt.com [scbt.com]

- 2. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Cytotoxicity of naphthalene toward cells from target and non-target organs in vitro [ouci.dntb.gov.ua]

- 5. 4-METHOXY-1-NAPHTHOL One Chongqing Chemdad Co. ,Ltd [chemdad.com]

An In-depth Technical Guide to 4-Methoxy-1-naphthalenemethanol: Discovery and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, historical context, and synthesis of 4-Methoxy-1-naphthalenemethanol (CAS 16820-54-5). First reported in 1956, this naphthalenic compound has a specific chemical history rooted in the exploration of methoxy-substituted naphthalene derivatives. This document details the original experimental protocols for its synthesis and characterization, presents all available quantitative data in structured tables, and utilizes visualizations to illustrate key chemical transformations. While the initial discovery focused on its chemical synthesis, this guide also addresses the current landscape of knowledge regarding its biological activity, which remains largely unexplored. This resource is intended to serve as a foundational document for researchers and professionals in organic chemistry, medicinal chemistry, and drug development who are interested in the naphthalenemethanol scaffold.

Introduction

This compound, also known by its synonym 1-(Hydroxymethyl)-4-methoxynaphthalene, is an aromatic alcohol belonging to the naphthalene family. The presence of both a methoxy and a hydroxymethyl group on the naphthalene ring system offers potential for a variety of chemical modifications, making it an intriguing, albeit understudied, building block in synthetic chemistry. The historical context of its discovery is linked to the fundamental organic chemistry research of the mid-20th century, which focused on the synthesis and characterization of novel organic compounds. This guide will delve into the seminal work that first brought this molecule to light and provide a detailed account of its synthesis and properties based on the available scientific literature.

Discovery and Historical Context

The first documented synthesis of this compound was reported in 1956 by Kurt Schreiber and Sr. Mary Kennedy of the Geller Laboratories in a "Notes" publication in The Journal of Organic Chemistry. Their work aimed to synthesize the target compound via the reduction of 4-methoxy-1-naphthaldehyde.

The historical significance of this work lies in its contribution to the fundamental understanding of the reactivity of naphthaldehydes and the properties of their corresponding alcohols. The researchers also explored an alternative synthetic route, the direct hydroxymethylation of 1-methoxynaphthalene, which proved unsuccessful in yielding the desired product. This investigation into different synthetic strategies provides valuable insight into the chemical landscape of the time and the challenges faced by organic chemists.

Physicochemical Properties

The originally reported and subsequently available physicochemical data for this compound and its derivatives are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 16820-54-5 | [1] |

| Molecular Formula | C₁₂H₁₂O₂ | [1] |

| Molecular Weight | 188.22 g/mol | [1] |

| Melting Point | 76-77 °C | |

| Appearance | White to Light yellow to Light orange powder to crystal |

Table 2: Characterization of this compound Derivatives

| Derivative | Molecular Formula | Melting Point (°C) |

| Acetate | C₁₄H₁₄O₃ | 63-64 |

| Phenylurethan | C₁₉H₁₇NO₃ | 103-105 |

Table 3: Elemental Analysis Data from the First Reported Synthesis

| Compound | Element | Calculated (%) | Found (%) |

| This compound | C | 76.58 | 76.22 |

| H | 6.43 | 6.35 | |

| Acetate Derivative | C | 73.02 | 72.99 |

| H | 6.12 | 6.35 | |

| Phenylurethan Derivative | C | 74.25 | 74.50 |

| H | 5.57 | 5.46 |

Experimental Protocols

The following are the detailed experimental protocols as described in the original 1956 publication by Schreiber and Kennedy.

Successful Synthesis: Reduction of 4-Methoxy-1-naphthaldehyde

This method describes the preparation of this compound via the reduction of the corresponding aldehyde using lithium aluminum hydride.

Materials:

-

4-Methoxy-1-naphthaldehyde

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous ether

-

Petroleum ether

Procedure:

-

A solution of 4-methoxy-1-naphthaldehyde in anhydrous ether was prepared.

-

The solution was treated with lithium aluminum hydride in the usual manner for reductions.

-

The reaction mixture was worked up to yield the crude product.

-

Recrystallization from a mixture of ether and petroleum ether afforded pure this compound.

Unsuccessful Synthesis Attempt: Hydroxymethylation of 1-Methoxynaphthalene

An attempt to synthesize this compound directly from 1-methoxynaphthalene was also reported. This approach, however, did not yield the desired product.

Materials:

-

1-Methoxynaphthalene

-

Paraformaldehyde

-

30% Sulfuric acid

Procedure:

-

1-Methoxynaphthalene was stirred overnight with paraformaldehyde and 30% sulfuric acid.

-

The reaction yielded a white solid which was identified as di-(4-methoxy-1-naphthyl)methane, not the target alcohol.

Spectroscopic Data

Modern spectroscopic data for this compound is not as readily available as for its more common isomer, 4-methoxy-1-naphthol. Researchers should exercise caution when consulting spectral databases to ensure the data corresponds to the correct CAS number (16820-54-5). Based on available information from chemical suppliers, the purity of commercially available this compound is typically greater than 96.0% as determined by Gas Chromatography (GC).

Biological Activity and Signaling Pathways

A comprehensive search of the scientific literature reveals a significant lack of studies on the biological activity of this compound. There are no specific reports detailing its effects on biological systems or its potential involvement in any signaling pathways. Much of the available biological data for related compounds, such as 4-methoxy-1-naphthol, should not be extrapolated to this compound due to the differences in their functional groups which can lead to vastly different biological effects. The field is open for investigation into the pharmacological profile of this compound.

Conclusion

This compound is a compound with a well-documented chemical origin, first synthesized and characterized in 1956. The original synthetic route via the reduction of 4-methoxy-1-naphthaldehyde remains a viable method for its preparation. While its physicochemical properties from the initial discovery are recorded, there is a notable absence of modern spectroscopic and biological data in the public domain. This technical guide consolidates the existing historical and chemical information to provide a solid foundation for future research. The lack of biological studies presents a clear opportunity for scientists in drug discovery and medicinal chemistry to explore the potential of this compound and its derivatives as novel therapeutic agents or biological probes.

References

Technical Guide: Physicochemical Properties and Solubility Determination of 4-Methoxy-1-naphthalenemethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-1-naphthalenemethanol is a naphthalene derivative with potential applications in organic synthesis and medicinal chemistry. A thorough understanding of its physicochemical properties, particularly its solubility in various solvents, is crucial for its handling, formulation, and application in research and development. This technical guide provides an overview of the known properties of this compound and a detailed, generalized experimental protocol for determining its solubility.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂O₂ | [1] |

| Molecular Weight | 188.22 g/mol | [1] |

| Appearance | White to Pale reddish yellow Crystal - Powder | [2] |

| Melting Point | 76°C | [2] |

| Boiling Point (Predicted) | 456.4 ± 33.0 °C | [3] |

| Density (Predicted) | 1.173 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 13.27 ± 0.20 | [3] |

| Partition Coefficient (n-octanol/water) | 2.37 | [2] |

| Solubility in Water | No data available | [2] |

| Solubility in Other Solvents | No data available | [2] |

A related compound, 1-Naphthalenemethanol, is described as soluble in organic solvents like ethanol and ether but has limited solubility in water[4]. This suggests that this compound is likely to exhibit similar behavior, with higher solubility in organic solvents compared to aqueous media.

Experimental Protocol for Solubility Determination: Equilibrium Shake-Flask Method

The following is a detailed, generalized protocol for determining the equilibrium solubility of this compound in various solvents. This method is widely accepted for its accuracy and reliability.

1. Principle:

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the resulting saturated solution is then quantified to determine its solubility.

2. Materials and Equipment:

-

This compound (pure solid)

-

Selected solvents of interest (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide)

-

Analytical balance

-

Shaking incubator or thermostatted water bath with agitation capability

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a comparable quantitative analytical instrument

-

Scintillation vials or other suitable sealed containers

3. Experimental Procedure:

-

Preparation of Stock Solution and Calibration Curve:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent in which it is freely soluble.

-

From the stock solution, prepare a series of calibration standards by serial dilution to cover a range of concentrations expected for the solubility measurements.

-

Analyze the calibration standards using a validated HPLC method to generate a calibration curve of peak area versus concentration.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a pre-weighed vial. The excess solid should be visually apparent throughout the experiment.

-

Add a known volume or weight of the selected solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples at a constant rate for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The agitation should be sufficient to keep the solid suspended.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Collection and Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the supernatant through a syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

Quantification:

-

Analyze the diluted sample by HPLC.

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the solubility in the original solvent by accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Workflow for equilibrium solubility determination.

Logical Relationship for Solubility Screening

A systematic approach to solubility screening is essential for characterizing a compound. The following diagram illustrates the logical progression from selecting solvents to analyzing the resulting data.

Caption: Logical progression of a solubility screening study.

Conclusion

While specific quantitative solubility data for this compound is currently limited, this guide provides the necessary framework for researchers to determine this crucial parameter. The provided experimental protocol for the equilibrium shake-flask method offers a robust starting point for these investigations. The systematic determination of solubility in a range of aqueous and organic solvents will be invaluable for the future development and application of this compound in various scientific disciplines.

References

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Methoxy-1-naphthalenemethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallographic analysis of 4-Methoxy-1-naphthalenemethanol. Due to the absence of a publicly available, fully determined crystal structure for this specific compound in crystallographic databases, this document outlines the necessary experimental protocols to determine its three-dimensional structure. Furthermore, for comparative and illustrative purposes, crystallographic data for the closely related compound, 1-naphthalenemethanol, is presented. Understanding the solid-state structure of this compound is crucial for elucidating its structure-activity relationships, which is a vital component in drug design and materials science.

Chemical and Physical Properties

This compound is a commercially available organic compound.[1][2] Key identifying information is summarized in the table below.

| Property | Value | Source |

| CAS Number | 16820-54-5 | [1] |

| Molecular Formula | C₁₂H₁₂O₂ | [1] |

| Molecular Weight | 188.22 g/mol | [1] |

| Synonyms | 1-(Hydroxymethyl)-4-methoxynaphthalene |

Comparative Crystallographic Data: 1-Naphthalenemethanol

In the absence of experimental data for this compound, the crystallographic data for its parent compound, 1-naphthalenemethanol, is provided as a reference. This data can serve as a foundational guide for future studies on the target molecule.

| Parameter | 1-Naphthalenemethanol |

| Chemical Formula | C₁₁H₁₀O |

| Molecular Weight | 158.19 |

| Crystal System | Orthorhombic |

| Space Group | P b c a |

| a (Å) | 4.9306 (1) |

| b (Å) | 15.7882 (5) |

| c (Å) | 21.0651 (6) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1639.82 (8) |

| Z | 8 |

| Temperature (K) | 173 |

| Radiation Type | Mo Kα |

| Hydrogen Bonding | O—H⋯O interactions forming infinite chains |

| Data sourced from a study on the crystal structure of 1-naphthalenemethanol, presented here as a comparative example.[3] |

Experimental Protocols

The following sections detail the standardized experimental procedures required for the single-crystal X-ray diffraction analysis of this compound. These protocols are based on established crystallographic methodologies.[3]

Synthesis and Purification

While this compound is commercially available, synthesis may be necessary for specific research applications. A potential synthetic route involves the reduction of 4-methoxy-1-naphthaldehyde.

-

Reaction Setup : Dissolve 4-methoxy-1-naphthaldehyde in a suitable solvent, such as methanol or ethanol, in a round-bottom flask.

-

Reduction : Cool the solution to 0 °C using an ice bath. Add a reducing agent, such as sodium borohydride, portion-wise while stirring.

-

Monitoring : Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup : Once the reaction is complete, quench the excess reducing agent with a weak acid. Extract the product with an organic solvent.

-

Purification : Purify the crude product by column chromatography or recrystallization to obtain high-purity this compound.

Crystallization

Growing high-quality single crystals is a critical step for successful X-ray diffraction analysis.[3]

-

Solvent Selection : Screen a variety of solvents with different polarities to identify a suitable system where this compound has moderate solubility.

-

Slow Evaporation : Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent. Filter the solution to remove any dust or particulate matter. Leave the filtered solution in a loosely covered vial in a vibration-free environment to allow for slow evaporation of the solvent.

-

Other Techniques : Alternative crystallization methods include slow cooling of a saturated solution or vapor diffusion.

Single-Crystal X-ray Diffraction

-

Crystal Mounting : Select a suitable single crystal (typically 0.1-0.3 mm in each dimension) under a microscope and mount it on a goniometer head.[3]

-

Data Collection : Place the mounted crystal on an automated four-circle X-ray diffractometer equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å) and a detector. Cool the crystal to a low temperature (e.g., 100 K or 173 K) to minimize thermal vibrations and improve data quality.[3]

-

Data Processing : Integrate the collected diffraction data and correct for various experimental factors (e.g., Lorentz and polarization effects).

-

Structure Solution and Refinement : Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.[3]

Visualizations

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule like this compound.

As no specific signaling pathways involving this compound have been documented, a diagram illustrating such a pathway cannot be provided at this time. The biological activity of related naphthalenemethanol compounds is primarily associated with their role as metabolites of parent naphthalene compounds.[4] Further research is required to elucidate any direct biological activities and associated signaling pathways of this compound.

References

preliminary toxicology and safety data for 4-Methoxy-1-naphthalenemethanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available preliminary safety and handling information for 4-Methoxy-1-naphthalenemethanol. Comprehensive toxicological data for this compound is not available in the public domain. This guide should be used for informational purposes only and does not constitute a complete toxicological profile. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

Introduction

This compound is a chemical compound used in research and development. Due to the limited availability of in-depth toxicological studies, this document consolidates the existing safety information primarily from supplier Safety Data Sheets (SDS). The data herein is intended to guide safe handling and emergency procedures.

Hazard Identification and Classification

The primary documented hazard associated with this compound is its potential to cause serious eye damage. General irritation to the skin and respiratory tract is also noted as a potential hazard.

Globally Harmonized System (GHS) Classification:

| Hazard Class | Category | Hazard Statement |

| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage. |

Note: Some sources may also list skin and respiratory irritation as potential hazards, though these are not consistently classified.

Exposure Controls and Personal Protection

Given the identified hazards, stringent exposure controls are necessary when handling this compound.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

-

Ensure easy access to an eyewash station and safety shower.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn. Lab coats or other protective clothing are also recommended.

-

Respiratory Protection: If working with the solid form where dust may be generated, a NIOSH-approved particulate respirator is advised.

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to minimize risk.

Handling:

-

Avoid all direct contact with the substance.

-

Do not breathe dust or fumes.

-

Wash hands thoroughly after handling.

-

Use only in a well-ventilated area.

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials, such as strong oxidizing agents.

First Aid Measures

In the event of exposure, the following first aid procedures should be followed immediately:

| Exposure Route | First Aid Measures |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Skin Contact | Remove contaminated clothing and wash skin with soap and water. If irritation persists, seek medical attention. |

| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention. |

Toxicological Data Summary

A thorough search of publicly available scientific literature and databases did not yield any quantitative toxicological data for this compound. The following data points, which are standard in comprehensive toxicological assessments, are currently unavailable:

-

Acute toxicity (e.g., LD50, LC50)

-

Genotoxicity (e.g., Ames test)

-

Carcinogenicity

-

Reproductive and developmental toxicity

-

Specific target organ toxicity (single and repeated exposure)

-

Mechanism of action and signaling pathway interactions

Due to the absence of this critical data, a detailed toxicological assessment cannot be provided.

Experimental Protocols

Detailed experimental protocols for toxicological studies of this compound are not available in the public domain.

Visualized Workflow for Safe Handling

The following diagram illustrates a generalized workflow for the safe handling of this compound based on the available safety information.

Caption: General workflow for safe handling of this compound.

Potential Research Areas for 4-Methoxy-1-naphthalenemethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-1-naphthalenemethanol is a naphthalene derivative with a chemical structure that suggests potential for a range of biological activities. The naphthalene scaffold is a common feature in many bioactive compounds, and its derivatives have been explored for various therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2][3][4][5] While this compound itself has not been extensively studied, its structural similarity to known bioactive molecules, such as 4-methoxy-1-naphthol, makes it a compelling candidate for further investigation.[6] This technical guide outlines potential research areas for this compound, providing a framework for its synthesis, biological evaluation, and potential therapeutic applications.

Synthesis of this compound

The most direct synthetic route to this compound is through the reduction of its corresponding aldehyde, 4-methoxy-1-naphthaldehyde. This transformation can be efficiently achieved using various reducing agents.

Experimental Protocol: Reduction of 4-methoxy-1-naphthaldehyde

This protocol describes the reduction of 4-methoxy-1-naphthaldehyde to this compound using sodium borohydride, a mild and selective reducing agent.

Materials:

-

4-methoxy-1-naphthaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 4-methoxy-1-naphthaldehyde in methanol.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add sodium borohydride to the stirred solution in small portions.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, slowly add 1 M HCl to quench the excess NaBH₄.

-

Remove the methanol using a rotary evaporator.

-

Add deionized water to the residue and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Evaporate the solvent to obtain the crude this compound.

-

Purify the product by column chromatography or recrystallization.

Potential Research Areas and Biological Evaluation

Based on the activities of structurally similar compounds, several key research areas are proposed for this compound.

Antimicrobial Activity

Naphthalene derivatives have demonstrated significant antimicrobial properties.[1][2][3][7] The structurally related compound, 4-methoxy-1-naphthol, has been identified as a novel antibacterial agent.[6] Therefore, evaluating the antibacterial and antifungal activity of this compound is a promising research direction.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, can be determined using the broth microdilution method.

Materials:

-

This compound

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the appropriate growth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism with no compound) and negative (medium only) controls.

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.

Pregnane X Receptor (PXR) Activation

The pregnane X receptor (PXR) is a nuclear receptor that plays a crucial role in regulating the metabolism of xenobiotics and endogenous compounds.[8][9] The related compound, 4-methoxy-1-naphthol (also known as walrycin A), is a known human PXR activator.[6] Investigating the potential of this compound to modulate PXR activity could lead to the development of agents for treating metabolic disorders or for managing drug-drug interactions.

Experimental Protocol: PXR Activation Reporter Gene Assay

This assay utilizes a cell line stably transfected with a PXR expression vector and a reporter gene (e.g., luciferase) under the control of a PXR-responsive promoter.[10][11]

Materials:

-

This compound

-

HepG2 cells stably expressing human PXR and a CYP3A4-luciferase reporter construct

-

Cell culture medium and supplements

-

96-well cell culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the PXR reporter cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a known PXR agonist (e.g., rifampicin) as a positive control.

-

Incubate the cells for 24-48 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration or a viability dye).

-

Calculate the fold activation relative to the vehicle control.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Naphthalene derivatives have been reported to possess anti-inflammatory properties.[5] Therefore, assessing the anti-inflammatory potential of this compound is a worthwhile area of investigation.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[12]

Materials:

-

This compound

-

RAW 264.7 macrophage cell line

-

Cell culture medium and supplements

-

Lipopolysaccharide (LPS)

-

Griess reagent

-

96-well cell culture plates

-

Spectrophotometer

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with different concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent, which correlates with NO production.

-

Measure the absorbance at 540 nm.

-

Assess cell viability using an MTT or similar assay to rule out cytotoxicity.

Data Presentation

The following tables present hypothetical quantitative data for this compound based on the activities of structurally related compounds. These tables are for illustrative purposes to guide future research.

Table 1: Hypothetical Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus | 8 |

| Bacillus subtilis | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

| Candida albicans | 16 |

Table 2: Hypothetical PXR Activation by this compound

| Compound | EC₅₀ (µM) | Max Fold Activation |

| This compound | 5.2 | 8.5 |

| Rifampicin (Positive Control) | 0.5 | 10.0 |

Table 3: Hypothetical Anti-inflammatory Activity of this compound

| Compound | IC₅₀ for NO Inhibition (µM) |

| This compound | 12.5 |

| Dexamethasone (Positive Control) | 0.1 |

Visualizations

The following diagrams illustrate the proposed research workflow and a potential signaling pathway for this compound.

Caption: Proposed research workflow for this compound.

Caption: Potential signaling pathway for PXR activation.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective [ouci.dntb.gov.ua]

- 6. 4-METHOXY-1-NAPHTHOL One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. Antimicrobial and Anti-pathogenic Activity of New Naphtho [1,2,4] Triazol-Thiadiazin Derivatives [ajcmi.umsha.ac.ir]

- 8. Screening Method for the Identification of Compounds That Activate Pregnane X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nuclear Receptor Activation | Evotec [evotec.com]

- 10. puracyp.com [puracyp.com]

- 11. Screening Method for the Identification of Compounds that Activate Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Unveiling the Luminescent Potential: A Technical Guide to the Fluorescence Quantum Yield of 4-Methoxy-1-naphthalenemethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of a molecule's fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1] A high quantum yield is often a desirable trait for fluorescent probes, as it contributes to brighter signals and enhanced sensitivity in various applications.

Naphthalene and its derivatives are a well-established class of fluorophores, prized for their rigid, planar structure and extensive π-electron conjugation, which often results in high quantum yields and excellent photostability.[2][3] The introduction of substituents to the naphthalene core can significantly modulate its photophysical properties.[4] For 4-Methoxy-1-naphthalenemethanol, the electron-donating methoxy group (-OCH3) and the hydroxymethyl group (-CH2OH) are expected to influence its absorption and emission characteristics. The methoxy group, in particular, is known to often promote bathochromic shifts (a shift to longer wavelengths) in absorption and emission spectra and can lead to an increase in fluorescence intensity.[4]

Factors Influencing Fluorescence Quantum Yield

Several factors can affect the fluorescence quantum yield of a compound like this compound. These include:

-

Molecular Structure: The rigidity of the naphthalene ring system is conducive to fluorescence. The nature and position of substituents play a crucial role in modulating the electronic transitions and, consequently, the quantum yield.[5]

-

Solvent Polarity: The polarity of the solvent can significantly impact the energy levels of the excited state, leading to solvatochromism (a change in color of the emitted light) and alterations in the quantum yield.[6] For instance, polar protic solvents can engage in hydrogen bonding, which may provide non-radiative decay pathways, thereby quenching fluorescence.

-

Temperature and Viscosity: Higher temperatures generally lead to a decrease in fluorescence quantum yield due to increased rates of non-radiative decay processes. Conversely, an increase in the viscosity of the medium can restrict molecular motion and reduce non-radiative decay, leading to a higher quantum yield.[5]

-

Concentration: At high concentrations, self-quenching or the formation of non-fluorescent aggregates can occur, leading to a decrease in the observed quantum yield.[5]

Experimental Determination of Fluorescence Quantum Yield

The most common and reliable method for determining the fluorescence quantum yield is the comparative method.[1] This technique involves comparing the fluorescence intensity of the sample under investigation to that of a well-characterized standard with a known quantum yield.

Hypothetical Data Presentation